10-Methylphenothiazine (MPT) is a p-type redox-active organic compound and electron donor characterized by a highly reversible one-electron oxidation to a stable radical cation at approximately 3.7 V vs. Li/Li+ [1]. By substituting the nitrogen proton of the parent phenothiazine core with a methyl group, MPT gains distinct solubility profiles in organic solvents and avoids the irreversible dimerization pathways common to unsubstituted phenothiazines. In industrial and advanced laboratory procurement, MPT is primarily sourced as a redox shuttle additive for overcharge protection in lithium-ion batteries, a liquid catholyte for non-aqueous redox flow batteries, and an organic photoredox catalyst (OPRC) for metal-free atom transfer radical polymerization (O-ATRP) [2]. Its ability to replace transition-metal catalysts while maintaining quantitative electrochemical reversibility makes it a critical precursor and active material in energy storage and polymer synthesis workflows.
Procurement substitution of 10-Methylphenothiazine with the cheaper, unsubstituted Phenothiazine (PTZ) frequently results in system failure in electrochemical applications. PTZ possesses an unprotected secondary amine; upon oxidation, it deprotonates to form a reactive nitrogen-centered radical that undergoes irreversible dimerization to 1,10'- and 3,10'-diphenothiazine species[1]. This structural degradation destroys cycle life in battery applications. Conversely, substituting MPT with bulkier derivatives like 10-Phenylphenothiazine (PTH) in photoredox catalysis alters the steric environment and excited-state reduction potential, which can increase catalyst costs and reduce solubility in specific monomer mixtures without providing proportional benefits for standard block copolymerizations[2]. MPT provides a specific, non-interchangeable balance of N-protection, solubility, and redox stability.
In high-voltage battery environments, the stability of the oxidized radical cation dictates cycle life. Unsubstituted phenothiazine (PTZ) undergoes irreversible oxidation due to the deprotonation of its N-H bond, leading to rapid dimerization. In contrast, 10-Methylphenothiazine features near-complete electrochemical reversibility at 3.7 V vs. Li/Li+, as the N-methyl group sterically and electronically protects the nitrogen center from coupling reactions[1].
| Evidence Dimension | Oxidative degradation pathway |
| Target Compound Data | Highly reversible 1-electron oxidation to stable MPT radical cation |
| Comparator Or Baseline | Unsubstituted Phenothiazine (PTZ) undergoes irreversible dimerization (1,10'-diphenothiazine formation) |
| Quantified Difference | 100% prevention of N-centered radical dimerization compared to the unprotected PTZ baseline |
| Conditions | Cyclic voltammetry in carbonate-based electrolytes |
Buyers formulating redox shuttles or flow battery catholytes must specify the N-methylated form to ensure thousands of stable charge/discharge cycles without active material depletion.
For the synthesis of electronic-grade or biomedical polymers, transition metal contamination from traditional catalysts like Ir(ppy)3 is a commercial barrier. 10-Methylphenothiazine acts as a reducing organic photoredox catalyst in the excited state, capable of directly reducing alkyl halide initiators via an oxidative quenching pathway. MPT drives the controlled polymerization of methyl methacrylate (MMA) under UV/visible irradiation, achieving agreement between theoretical and experimental molecular weights without ppm-level heavy metal catalysts[1].
| Evidence Dimension | Catalyst metal content and reduction capability |
| Target Compound Data | 0 ppm metal (organic catalyst), highly reducing excited state |
| Comparator Or Baseline | Traditional ATRP catalysts (e.g., Ir(ppy)3 or CuBr) |
| Quantified Difference | Complete elimination of heavy metal contamination while maintaining controlled radical propagation |
| Conditions | Photomediated ATRP of MMA under 380 nm irradiation |
Procuring MPT allows polymer manufacturers to bypass expensive post-polymerization metal purification steps required for microelectronic and biomedical applications.
When pushed to higher potentials (4.35 V vs. Li/Li+), MPT oxidizes to a dication (MPT2+). Spectroelectrochemical studies reveal that MPT2+ acts as a superacid and its stability is highly dependent on the electrolyte anion. In standard LiClO4 electrolytes, MPT2+ rapidly deprotonates to form a reactive iminium ion (ImPT+), leading to irreversible degradation. However, when formulated with LiPF6, the MPT dication exhibits higher stability, preventing the second redox process from becoming a degradation pathway [1].
| Evidence Dimension | Dication (MPT2+) chemical stability |
| Target Compound Data | Stable reversible cycling in LiPF6 |
| Comparator Or Baseline | Rapid degradation to iminium ion (ImPT+) in LiClO4 |
| Quantified Difference | Shift from irreversible degradation to stabilized dication state |
| Conditions | Spectroelectrochemistry and cyclic voltammetry of MPT2+ at 4.35 V vs Li/Li+ |
Battery engineers must pair MPT procurement strictly with LiPF6-based electrolytes to avoid catastrophic superacid-driven degradation at high voltages.
When MPT is polymerized into poly(3-vinyl-N-methylphenothiazine) (PVMPT) for organic cathodes, the oxidized form exhibits high solubility in standard 1:1 EC/DMC electrolytes, leading to a 45-50% specific capacity loss in the first cycle due to dissolution. By changing the linear carbonate from DMC to the bulkier ethyl methyl carbonate (EMC) in a 3:7 EC/EMC ratio, the solubility of the oxidized MPT-polymer is reduced, allowing the cell to access its full theoretical specific capacity without dissolution-based capacity fade [1].
| Evidence Dimension | Oxidized state solubility and capacity retention |
| Target Compound Data | Full theoretical capacity retention in EC/EMC (3:7) |
| Comparator Or Baseline | ~50% initial capacity loss in standard EC/DMC (1:1) |
| Quantified Difference | ~50% improvement in accessible specific capacity |
| Conditions | PVMPT composite electrode in 1 M LiPF6 carbonate electrolytes |
Demonstrates that MPT-based materials require specific solvent procurement (EMC over DMC) to transition from liquid-soluble flow battery applications to solid-state cathode applications.
MPT is utilized as a redox shuttle additive because its reversible 3.7 V oxidation potential clamps the cell voltage during overcharge, while its N-methyl group prevents the irreversible dimerization seen in unsubstituted phenothiazine[1].
MPT serves as an organic photoredox catalyst (OPRC) for O-ATRP when synthesizing polymers like PMMA-b-PVDF. It eliminates the need for Ir- or Cu-based catalysts, bypassing metal-removal steps for materials destined for dielectric applications[2].
Due to its solubility in polar organic solvents and its stable radical cation, MPT is sourced as a core molecule for formulating liquid catholytes[1].
MPT is the required monomeric precursor for synthesizing poly(3-vinyl-N-methylphenothiazine) (PVMPT). When paired with bulky linear carbonates like EMC, it forms stable organic electrodes [1].
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